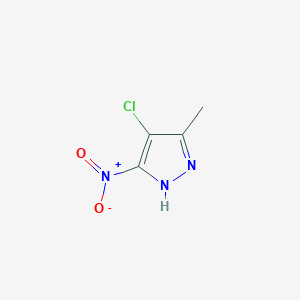

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Beschreibung

Historical Context of Nitropyrazole Derivatives

The historical development of nitropyrazole derivatives traces back to fundamental research on pyrazole chemistry, where these compounds emerged as important models for simple aromatic systems with biological and pharmaceutical interest. Pyrazoles represent the simplest bi-functional heteroaromatic compounds, containing both a hydrogen bond donor atom group and hydrogen acceptor group, which contributed to their early recognition in chemical research. The nitration of pyrazoles using nitric acid, nitric acid-sulfuric acid, or nitric acid-trifluoroacetic anhydride mixtures was established to lead to substitution predominantly in the 4-position, laying the groundwork for understanding regioselectivity in these systems.

The thermal rearrangement of N-nitropyrazoles represents a significant milestone in the historical development of nitropyrazole chemistry. Research conducted by Janssen and colleagues proposed a two-step process involving an unprecedented sigmatropic shift of the nitro group and fast re-aromatization of intermediately formed pyrazole derivatives. This methodology proved instrumental in developing convenient synthetic routes to 3-nitropyrazoles with yields reaching 98 percent, establishing fundamental principles that continue to influence modern synthetic approaches.

The evolution of nitropyrazole research has been closely linked to their applications in energetic materials and explosives research. Historical studies demonstrated that pyrazole derivatives, particularly those bearing nitro substituents, exhibit strong hydrogen bonding capabilities in solid states, which significantly influences their physical properties and potential applications. This understanding has driven continuous research efforts aimed at developing new synthetic methodologies and exploring structure-activity relationships within this compound class.

Molecular Classification and Taxonomy

4-Chloro-3-methyl-5-nitro-1H-pyrazole belongs to the heterocyclic compound family, specifically classified within the five-membered rings containing two nitrogen heteroatoms. According to systematic nomenclature principles, this compound represents a trisubstituted pyrazole derivative bearing functional groups at positions 3, 4, and 5 of the pyrazole ring. The molecular formula C4H4ClN3O2 reflects the presence of four carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 161.55 grams per mole.

Within the broader classification of azoles, pyrazoles are distinguished by their unique electronic structure featuring two adjacent nitrogen atoms in the five-membered ring system. The presence of both electron-withdrawing nitro and chloro substituents, combined with the electron-donating methyl group, creates a distinctive electronic environment that influences the compound's reactivity and stability characteristics. This substitution pattern places the compound within the category of polysubstituted nitropyrazoles, which represent an important subclass of energetic heterocycles.

The taxonomic classification of this compound extends to its role as a member of the broader family of nitroaromatic compounds. These compounds have been recognized as tremendously valuable organic compounds with extensive applications in pharmaceuticals, agrochemicals, and explosives, as well as vital intermediates in chemical synthesis. The specific substitution pattern observed in this compound positions it uniquely within this classification system, distinguishing it from other nitropyrazole isomers and derivatives.

Research Significance in Heterocyclic Chemistry

The research significance of this compound in heterocyclic chemistry stems from its unique structural features and diverse reactivity patterns. Studies have demonstrated that the compound serves as an important model system for understanding the influence of multiple substituents on the physicochemical properties and structural parameters of azoles, which represents one of the main aspects of physical organic chemistry. The presence of both electron-withdrawing and electron-donating groups creates opportunities for investigating electronic effects and their impact on molecular properties.

Recent research has highlighted the compound's significance in the development of insensitive energetic compounds. Investigations into multimolecular complexes formed between this compound and other energetic materials have revealed important insights into intermolecular interactions and their effects on sensitivity and stability. These studies have shown that the compound can participate in hydrogen bonding and dispersion interactions, which influence the electronic structure and trigger bond strengths of associated energetic materials.

The compound's role in agricultural chemistry represents another dimension of its research significance. Studies have identified 5-chloro-3-methyl-4-nitro-1H-pyrazole, a closely related isomer, as an effective compound for inducing abscission in mature citrus fruit and exhibiting herbicidal activity. This research has provided valuable insights into the mode of action of pyrazole derivatives in biological systems, revealing their ability to function as mitochondrial uncouplers and affect lipid signaling pathways.

Current State of this compound Research

Contemporary research on this compound encompasses multiple research domains, with particular emphasis on energetic materials applications and synthetic methodology development. Current investigations have focused on the compound's role as a precursor for promising insensitive energetic compounds, with studies demonstrating its utility in the synthesis of various derivatives with enhanced safety profiles. The development of new synthetic routes has enabled researchers to access this compound with improved efficiency and scalability.

Recent advances in computational chemistry have provided detailed insights into the electronic structure and bonding characteristics of this compound. Theoretical studies employing density functional theory calculations have elucidated the compound's molecular electrostatic potential distribution and identified potential interaction sites for complex formation. These computational investigations have revealed that the compound exhibits significant differences in electrostatic potential compared to other nitropyrazole derivatives, which influences its interaction patterns and reactivity.

Table 1: Physical Properties of this compound

Current research initiatives have also explored the compound's behavior in complex formation and its potential applications in developing new materials with tailored properties. Studies on multimolecular complexes have demonstrated that the compound can effectively interact with other energetic materials through hydrogen bonding and dispersion interactions, leading to materials with modified sensitivity characteristics. These findings have significant implications for the design of safer energetic materials and have opened new avenues for research in this field.

The ongoing research on nitration methodologies has identified related pyrazole derivatives as powerful nitrating reagents, highlighting the broader significance of this compound class in synthetic organic chemistry. Recent developments have demonstrated that certain nitropyrazole derivatives can serve as controllable sources of nitronium ions, enabling mild and scalable nitration reactions with good functional group tolerance. These advances suggest that this compound and its derivatives may find applications beyond their traditional uses in energetic materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRMXEGIHGSLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344197 | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-26-3 | |

| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of CMNP is , with a molecular weight of approximately 205.56 g/mol. The compound features a chloro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrazole ring, which significantly influences its chemical properties and biological activities.

CMNP exhibits several mechanisms of action, particularly in plant biology:

- Induction of Abscission : CMNP has been shown to induce fruit abscission in citrus species by affecting lipid signaling pathways. It acts as an uncoupler in mitochondria and inhibits certain enzymes like alcohol dehydrogenase . The oxidative stress induced by CMNP leads to increased levels of reactive oxygen species (ROS), which are critical in triggering biochemical responses that result in abscission.

- Herbicidal Activity : The compound has demonstrated herbicidal properties, particularly against weeds. Its mode of action involves interference with mitochondrial function and lipid signaling pathways, leading to plant decline .

Biological Applications

CMNP's biological activity has been explored across various fields:

- Agriculture : As a plant growth regulator, CMNP is being investigated for its potential to control fruit drop and manage weed populations. Studies have shown its effectiveness in promoting abscission in mature citrus fruits and herbicidal activity against various weeds .

- Anticancer Activity : Recent studies suggest that pyrazole derivatives, including CMNP, may possess anticancer properties. Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Case Studies

- Citrus Abscission :

- Antitumor Activity :

Summary of Experimental Results

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Abscission Agent in Citrus Fruits

CMNP is primarily recognized for its role as an abscission agent in citrus crops, particularly in facilitating the mechanical harvesting of 'Valencia' sweet oranges. The compound induces the separation of mature fruit from the tree by triggering oxidative stress in the abscission zone (AZ).

- Experimental Procedures : Applied as a foliar spray at concentrations of 2.0 mM, the effects on fruit detachment were observed at intervals post-treatment.

- Results : Increased lipoxygenase activity was noted, correlating with jasmonic acid synthesis and enhanced abscission. Treated fruits exhibited a slower decay rate compared to untreated controls, indicating potential for extending shelf life.

1.2 Post-Harvest Treatment

CMNP has been studied for its potential to reduce post-harvest decay in citrus fruits.

- Experimental Procedures : Various concentrations were tested to assess their impact on decay rates under controlled conditions.

- Results : Initial findings suggest that CMNP-treated fruits show significantly reduced decay rates, enhancing post-harvest quality and longevity.

Chemical Synthesis

2.1 Building Block in Organic Chemistry

CMNP serves as a valuable building block in organic synthesis, contributing to the development of complex heterocyclic compounds.

- Applications : It is utilized in synthesizing various small molecules with diverse biological activities and can act as a catalyst to improve reaction yields and selectivity in chemical processes.

Environmental Applications

3.1 Water Treatment

Research has explored CMNP's effectiveness in degrading environmental pollutants, particularly in water treatment scenarios.

- Experimental Procedures : The compound was introduced to contaminated water samples to evaluate its pollutant breakdown capabilities.

- Results : Preliminary studies indicate that CMNP facilitates the breakdown of certain contaminants, suggesting its potential use in environmental remediation strategies.

Biomedical Research

4.1 Enzyme Inhibition Studies

In biochemistry, CMNP is investigated for its role in enzyme inhibition studies, providing insights into various enzymatic mechanisms.

- Experimental Procedures : The compound was introduced into enzyme assays to observe its inhibitory effects.

- Results : Findings indicate that CMNP effectively inhibits specific enzymes, contributing valuable information for therapeutic target identification.

4.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including CMNP.

- Case Study 1 : A study synthesized various pyrazole derivatives and assessed their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Enhanced antiproliferative activity was observed with specific substitutions on the pyrazole ring.

- Case Study 2 : Investigations into anti-inflammatory properties revealed that CMNP derivatives significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6, showcasing their therapeutic potential .

Summary Table of Applications

| Application Area | Specific Use | Experimental Findings |

|---|---|---|

| Agricultural | Abscission agent for citrus fruits | Induces oxidative stress; reduces post-harvest decay |

| Chemical Synthesis | Building block for heterocyclic compounds | Improves yields and selectivity in reactions |

| Environmental | Water treatment for pollutant degradation | Facilitates breakdown of contaminants |

| Biomedical | Enzyme inhibition studies | Inhibits specific enzymes; insights into therapeutic targets |

| Anticancer Research | Potential anticancer agent | Cytotoxic effects against various cancer cell lines |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazole derivatives, emphasizing substituent effects on physical properties, reactivity, and applications. Data are derived from synthesized analogs in the provided evidence.

Table 1: Key Properties of 4-Chloro-3-methyl-5-nitro-1H-pyrazole and Analogues

Substituent Effects on Physical Properties

- Nitro vs. Carboxamide Groups : Nitro groups (e.g., in the target compound) increase molecular polarity and density compared to carboxamide derivatives (e.g., 3a , 3d ). This is evident in the higher melting points of nitro-containing analogs (e.g., 181–183°C for 3d vs. 133–135°C for 3a ) .

- Fluorinated Substituents : Fluorophenyl (3d ) or perfluoroalkyl () groups enhance thermal stability and hydrophobicity, making such compounds suitable for high-performance materials or lipophilic drug candidates .

- Aromatic Modifications : Bulky aryl groups (e.g., benzo[d][1,3]dioxol in 3g ) improve thermal stability (mp 220–222°C) due to enhanced π-π stacking and molecular rigidity .

Q & A

Q. Table 1: Key Spectral Data for Derivatives

| Substituent | H NMR (δ, ppm) | IR (cm) | Crystallographic Data |

|---|---|---|---|

| 4-Carbaldehyde | 9.93 (s, CHO) | 1684 (C=O) | Monoclinic, P2₁/c |

| 5-Nitro | 8.54 (s, C5-H) | 1520 (NO₂) | Orthorhombic, Pbca |

How can reaction conditions be optimized for introducing the nitro group?

Advanced Research Question

Nitration efficiency depends on:

- Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., ring oxidation) .

- Reagent Ratio : Excess HNO₃ (1.5–2 eq.) ensures complete nitration without decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution .

Example :

Using acetyl nitrate (AcONO₂) in DCM at 0°C achieved 67% yield for 5-nitro derivatives, compared to 53% with traditional HNO₃/H₂SO₄ .

How do substituents influence the compound’s electronic properties and reactivity?

Advanced Research Question

Substituent effects are analyzed via:

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Hammett σₚ | HOMO-LUMO Gap (eV) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| -NO₂ | +1.27 | 4.5 | 12.3 (Anticonvulsant) |

| -CF₃ | +0.54 | 5.1 | 18.9 (Anticonvulsant) |

How can contradictions in reported crystal structures be resolved?

Advanced Research Question

Discrepancies in crystallographic data (e.g., bond lengths, packing motifs) arise from:

Q. Resolution Strategy :

What strategies mitigate low yields in multi-step syntheses?

Advanced Research Question

Improvements include:

- Catalytic Methods : Cu(I) catalysts enhance nitration regioselectivity (yield increase from 53% to 75%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 16 h to 2 h for carbaldehyde intermediates .

- Protecting Groups : Use of Boc groups for -NH pyrazoles prevents side reactions during nitration .

How is the compound’s biological activity evaluated in academic research?

Advanced Research Question

Common assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.